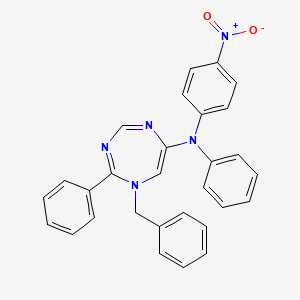

1-benzyl-N-(4-nitrophenyl)-N,2-diphenyl-1H-1,3,5-triazepin-6-amine

CAS No.: 850902-98-6

Cat. No.: VC7626107

Molecular Formula: C29H23N5O2

Molecular Weight: 473.536

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 850902-98-6 |

|---|---|

| Molecular Formula | C29H23N5O2 |

| Molecular Weight | 473.536 |

| IUPAC Name | 1-benzyl-N-(4-nitrophenyl)-N,2-diphenyl-1,3,5-triazepin-6-amine |

| Standard InChI | InChI=1S/C29H23N5O2/c35-34(36)27-18-16-26(17-19-27)33(25-14-8-3-9-15-25)28-21-32(20-23-10-4-1-5-11-23)29(31-22-30-28)24-12-6-2-7-13-24/h1-19,21-22H,20H2 |

| Standard InChI Key | YJQILZXJCNPCKB-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)CN2C=C(N=CN=C2C3=CC=CC=C3)N(C4=CC=CC=C4)C5=CC=C(C=C5)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The core structure of 1-benzyl-N-(4-nitrophenyl)-N,2-diphenyl-1H-1,3,5-triazepin-6-amine consists of a 1,3,5-triazepine ring—a seven-membered heterocycle with nitrogen atoms at positions 1, 3, and 5. Substituents include:

-

A benzyl group (C₆H₅CH₂) at position 1.

-

Phenyl groups (C₆H₅) at positions 2 and N.

-

A 4-nitrophenyl group (NO₂-C₆H₄) at the N-position.

This arrangement creates a sterically crowded molecule with potential for π-π stacking and hydrogen-bonding interactions due to the nitro and amine functionalities .

Comparative Structural Analysis

Similar triazepine derivatives, such as 6-N-benzyl-2-N,4-N-diphenyl-1,3,5-triazine-2,4,6-triamine (PubChem CID: 134135377), share aromatic substitution patterns but differ in ring size (six-membered triazine vs. seven-membered triazepine) . The additional ring member in triazepines introduces conformational flexibility, potentially enhancing binding affinity in biological systems .

Synthetic Pathways and Methodologies

General Strategies for Triazepine Synthesis

The synthesis of 1,3,5-triazepines typically involves cyclo-condensation or ring-expansion reactions. Key methods from the literature include:

-

Cyclization of o-phenylenediamine derivatives with electrophilic reagents like amidinium salts .

-

Multicomponent reactions utilizing oxalyl chloride, anilines, and thiocyanates under ultrasound irradiation .

For the target compound, a plausible route involves:

-

Formation of the triazepine core via condensation of N-benzyl-1,2-diamine with a nitro-substituted benzaldehyde.

-

N-arylation to introduce the 4-nitrophenyl and phenyl groups using Ullmann or Buchwald-Hartwig coupling .

Table 1: Hypothetical Synthetic Route

| Step | Reactants | Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | N-Benzyl-1,2-diamine + 4-Nitrobenzaldehyde | EtOH, reflux, 12 h | Imine intermediate |

| 2 | Intermediate + PhNH₂ | CuI, K₂CO₃, DMF, 110°C | N,2-Diphenyl-triazepine scaffold |

| 3 | Scaffold + PhBr | Pd(OAc)₂, Xantphos, 120°C | Final product |

Challenges in Synthesis

-

Steric hindrance from multiple aryl groups may reduce reaction yields.

-

Nitro group stability under high-temperature conditions requires careful optimization .

Physicochemical Properties

Molecular Weight and Solubility

-

Molecular weight: Estimated at ~450–470 g/mol (based on analogs in PubChem ).

-

Solubility: Likely lipophilic due to aromatic substituents; poor aqueous solubility but soluble in DMSO or DMF.

Spectral Characteristics

-

IR Spectroscopy: Expected peaks for N-H stretch (~3300 cm⁻¹), nitro group (~1520, 1350 cm⁻¹), and aromatic C=C (~1600 cm⁻¹).

-

NMR: Complex splitting patterns due to non-equivalent protons on substituted phenyl rings.

| Activity | Mechanism | Assay Model | Reference |

|---|---|---|---|

| Anticancer | DNA intercalation; ROS generation | MTT assay (MKN-45) | |

| Anxiolytic | GABA-A receptor modulation | Rodent models |

Applications and Future Directions

Drug Development

The compound’s multifunctional structure positions it as a candidate for:

-

Dual-action therapeutics (e.g., anticancer and anti-inflammatory).

-

Prodrug formulations leveraging nitroreductase activity in hypoxic tumors.

Material Science

Aromatic triazepines could serve as ligands in coordination polymers or fluorescent probes due to extended conjugation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume